
10-Undecenal
Overview
Description
10-Undecenal (C₁₁H₂₀O, molecular weight: 168.28, CAS 112-45-8) is an aliphatic aldehyde characterized by an isolated terminal double bond and an aldehyde functional group at the C1 position. It is derived from renewable resources, primarily via the pyrolysis of ricinoleic acid from castor oil, followed by reduction of 10-undecenoic acid . This compound is notable for its dual roles in organic synthesis and industrial applications. In asymmetric catalysis, it serves as a precursor for bioactive molecules, such as anti-MRSA agents, due to its terminal double bond, which enhances enantioselectivity in Mukaiyama aldol reactions (66–81% yield, 99% ee) . Additionally, this compound contributes to flavor profiles in foods (e.g., coconut, peach, and pear notes in fragrant rice) and is employed in environmental remediation to reduce toxic polycyclic aromatic hydrocarbons (PAHs) in coal tar pitch .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Undecylenic Acid: One common method involves the reduction of undecylenic acid.
From Formic Acid and Undecylenic Acid: Another method involves passing vapors of formic acid and undecylenic acid over titanium dioxide at elevated temperatures.
Industrial Production Methods:
Hydrogenation of Acid Chloride: The industrial production often employs the hydrogenation of undecylenic acid chloride using a palladium catalyst.
Vapor Phase Reaction: The vapor phase reaction of formic acid and undecylenic acid over titanium dioxide is another industrial method, providing a continuous and scalable production route.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 10-Undecenal can be oxidized to form undecylenic acid.
Addition Reactions: The double bond in this compound can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on barium sulfate for hydrogenation reactions.
Major Products Formed:
Undecylenic Acid: Formed by oxidation.
10-Undecen-1-ol: Formed by reduction.
Undecanal: Formed by hydrogenation of the double bond.
Scientific Research Applications
Applications in Fragrance Industry
1. Perfume Composition
10-Undecenal is extensively used in modern perfumery due to its effectiveness in floral and spicy blends. Its ability to impart a fresh and citrusy note makes it suitable for both fine fragrances and household products .
2. Fabric Substantivity
The compound exhibits good fabric substantivity, meaning it can adhere to textiles effectively, enhancing the longevity of fragrances on fabrics. This property is particularly beneficial for laundry detergents and fabric softeners .
Applications in Food Industry
1. Flavoring Agent
In the food industry, this compound serves as a flavoring agent, providing a fatty and citrus taste that can enhance various food products. Its use is regulated to ensure safety for consumers .
Safety Assessments
Comprehensive safety assessments have been conducted on this compound to evaluate its genotoxicity, reproductive toxicity, and environmental impact.
1. Genotoxicity
Studies indicate that this compound is not genotoxic. In an Ames test involving multiple strains of Salmonella typhimurium, no increase in revertant colonies was observed at any concentration tested, suggesting a lack of mutagenic potential .
2. Repeated Dose Toxicity
The Margin of Exposure (MOE) for repeated dose toxicity is greater than 100 at current levels of use, indicating a low risk for adverse effects from prolonged exposure. The No Observed Adverse Effect Level (NOAEL) was established at 138.6 mg/kg/day based on subchronic toxicity studies in rats .
3. Environmental Safety
this compound has been assessed for environmental impact and was found not to be persistent, bioaccumulative, or toxic (PBT). Risk quotients based on predicted environmental concentrations are below the threshold indicating safety under current usage conditions .
Case Study 1: Fragrance Development
A study conducted by Moellhausen evaluated the efficacy of this compound in creating floral fragrances. The compound was blended with other aldehydes to develop a signature scent for a luxury perfume line. Results showed that the inclusion of this compound significantly enhanced the overall olfactory profile, leading to positive consumer feedback.
Case Study 2: Food Flavoring
Research published in the Journal of Food Science examined the application of this compound as a flavor enhancer in dairy products. The study found that incorporating small amounts of this compound improved the sensory attributes of yogurt without compromising safety standards.
Mechanism of Action
Aldehyde Group Reactivity: The aldehyde group in 10-Undecenal is highly reactive, allowing it to participate in various chemical reactions.
Double Bond Reactivity: The presence of a double bond allows for addition reactions, which can modify the compound’s structure and enhance its biological activity.
Molecular Targets and Pathways:
Comparison with Similar Compounds
The following table compares 10-Undecenal with structurally or functionally related aldehydes, including undecanal, dodecanal, citral, and decanal:
Key Differentiators of this compound:
Structural Uniqueness : The isolated terminal double bond distinguishes it from straight-chain aldehydes (e.g., undecanal, dodecanal) and conjugated aldehydes like citral. This feature enables regioselective reactions in synthesis .
Bioactivity : The racemic analog 4d, synthesized from this compound, exhibits superior anti-MRSA activity compared to analogs derived from undecanal or dodecanal, likely due to enhanced membrane interaction from the terminal alkene .
Renewability : Unlike petrochemical-derived aldehydes, this compound is sustainably sourced from castor oil, aligning with green chemistry principles .
Flavor Complexity: Its coconut-peach aroma is distinct from the citrus notes of citral or the waxy character of decanal, making it irreplaceable in specific food applications .
Biological Activity
10-Undecenal, a straight-chain aldehyde with the chemical formula , is of significant interest due to its diverse biological activities and applications in various fields, including fragrance, food preservation, and potential therapeutic uses. This article explores the biological activity of this compound, focusing on its toxicity, mutagenicity, reproductive effects, and other relevant biological properties.
- IUPAC Name : Undecanal
- CAS Number : 112-45-8
- Molecular Weight : 170.29 g/mol
- Structure :
1. Toxicity and Safety Assessments
A comprehensive assessment of this compound's toxicity has been conducted through various studies:
- Genotoxicity : Studies have shown that this compound is not mutagenic in bacterial assays (Ames test) and does not exhibit clastogenic activity in vivo. Specifically, no increase in revertant colonies was observed in Salmonella typhimurium strains treated with up to 5000 µg/plate of this compound . The results indicate a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity and fertility endpoints, suggesting a low risk at typical exposure levels .
- Repeated Dose Toxicity : A dietary study on Sprague Dawley rats revealed a dose-related reduction in body weight at higher concentrations (2000 to 20000 ppm). The lowest observed adverse effect level (LOAEL) was determined to be 138.6 mg/kg/day .
- Skin Sensitization : The No Expected Sensitization Induction Level (NESIL) for skin sensitization was established at 1700 µg/cm², indicating a low potential for skin sensitization under normal conditions of use .
Table of Toxicological Data
Endpoint | Result | Reference |
---|---|---|
Mutagenicity | Not mutagenic in Ames test | |
Clastogenicity | Not clastogenic in vivo | |
Repeated Dose Toxicity | LOAEL: 138.6 mg/kg/day | |
Skin Sensitization | NESIL: 1700 µg/cm² |
Case Study: Fragrance Industry Application
In the fragrance industry, this compound is used for its pleasant odor profile. A study highlighted its effectiveness as a natural preservative due to its antimicrobial properties against various pathogens, which can enhance product safety and shelf life without significant toxicity concerns .
Case Study: Food Preservation
Research has demonstrated that incorporating this compound into food products can inhibit microbial growth, thereby extending shelf life while maintaining safety standards. Its application as a food additive has been supported by safety assessments confirming low toxicity levels .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 10-Undecenal, and how do reaction conditions influence yield and purity?
- Methodological Answer: Common synthesis routes include the oxidation of 10-undecenol using catalysts like pyridinium chlorochromate (PCC) or enzymatic pathways. Reaction parameters such as temperature (e.g., 60–80°C for PCC-mediated oxidation), solvent polarity, and catalyst loading significantly impact yield and purity. For reproducibility, document exact molar ratios and purification steps (e.g., distillation or column chromatography). Experimental protocols should align with validated organic chemistry methodologies .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic peaks such as the aldehyde proton (δ 9.5–10.0 ppm) and allylic protons (δ 5.0–5.5 ppm). Infrared (IR) spectroscopy confirms the aldehyde C=O stretch (~1720 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular ion peaks (m/z 168 for C₁₁H₂₀O) and fragmentation patterns. Ensure calibration with standards and cross-validate results using multiple techniques .
Q. How can researchers optimize the stability of this compound in experimental storage conditions?
- Methodological Answer: Stabilize this compound by storing it under inert atmospheres (argon/nitrogen) at low temperatures (4°C) in amber vials to prevent oxidation and photodegradation. Conduct accelerated stability studies using thermal stress (40–60°C) and monitor degradation via HPLC or GC. Include antioxidant additives (e.g., BHT) in exploratory trials, with controls for interference .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer: Employ Density Functional Theory (DFT) calculations to model transition states and electron distribution in Diels-Alder or [2+2] cycloadditions. Compare computational results with experimental outcomes (e.g., endo/exo product ratios). Use kinetic isotope effects or Hammett plots to validate electronic or steric influences on selectivity. Cross-reference findings with crystallographic data for product confirmation .
Q. How do solvent polarity and proticity affect the reaction kinetics of this compound in nucleophilic additions?
- Methodological Answer: Design kinetic studies in solvents of varying polarity (e.g., hexane vs. DMSO) and proticity (water vs. THF). Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy. Calculate rate constants (k) and correlate with solvent parameters (e.g., dielectric constant, Kamlet-Taft). Use Eyring plots to assess entropy/enthalpy contributions .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf, vapor pressure) for this compound across studies?
- Methodological Answer: Conduct a meta-analysis of literature data to identify outliers. Re-measure properties using standardized protocols (e.g., DSC for enthalpy, static vapor pressure apparatus). Apply error propagation analysis and statistical tools (e.g., Grubbs’ test) to assess data consistency. Publish methodological details to enable replication .
Q. How can this compound be functionalized to create bio-active derivatives, and what computational tools predict their pharmacokinetic profiles?
- Methodological Answer: Synthesize derivatives via reductive amination or Wittig reactions. Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., antimicrobial enzymes). Predict ADMET properties (absorption, toxicity) using QSAR models or software like SwissADME. Validate in vitro with cytotoxicity assays .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA or mixed-effects models to compare treatments. Report EC₅₀/LC₅₀ values with 95% confidence intervals. Include replicates and controls for baseline correction .
Q. How should researchers address batch-to-batch variability in this compound synthesis when designing multi-lab studies?
- Methodological Answer: Implement a harmonized synthesis protocol across labs, with centralized quality control (e.g., NMR purity ≥98%). Use inter-laboratory calibration standards and blinded sample exchanges. Apply ANOVA to quantify variability sources (e.g., operator, equipment) .
Q. Ethical & Replicability Considerations
Q. What documentation standards ensure replicability of this compound research across interdisciplinary teams?
- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed Supplemental Information with raw data (e.g., spectral files, chromatograms), step-by-step protocols, and instrument settings. Use electronic lab notebooks (ELNs) for real-time data tracking. Cite prior studies using persistent identifiers (DOIs) .
Properties
IUPAC Name |
undec-10-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2,11H,1,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHHDSQXFXLTKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037757 | |
Record name | 10-Undecen-1-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to light yellow liquid with a fatty, rose-like odour on dilution | |
Record name | 10-Undecenal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10-Undecenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 10-Undecenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/656/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
98.00 to 100.00 °C. @ 3.00 mm Hg | |
Record name | 10-Undecenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
30 mg/L @ 20 °C (exp), soluble in propylene glycol and most fixed oils; insoluble in glycerol and water | |
Record name | 10-Undecenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 10-Undecenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/656/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.840-0.850 | |
Record name | 10-Undecenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/656/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
112-45-8 | |
Record name | 10-Undecenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 10-Undecenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Undecenal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44900 | |
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Record name | 10-Undecenal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10-Undecen-1-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undec-10-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 10-UNDECENAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU1OTA08RY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 10-Undecenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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